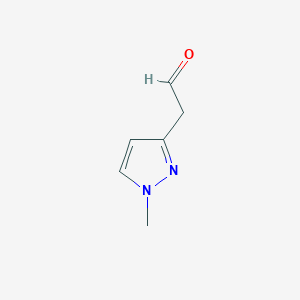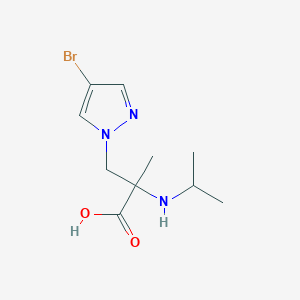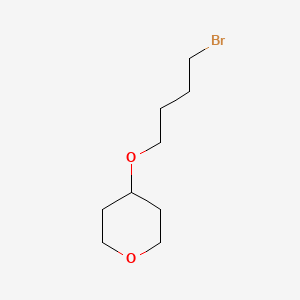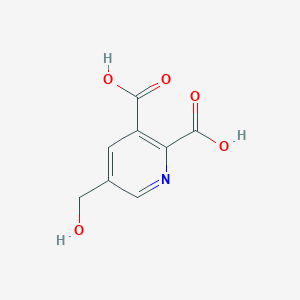![molecular formula C9H12N2 B13558825 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by a fused ring structure that includes both pyridine and azepine rings. Its unique structure makes it a valuable scaffold for the development of novel pharmaceuticals and other chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This method includes multiple steps and allows for the preparation of gram quantities of the target compound.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridoazepines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel chemical entities.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine involves its interaction with specific molecular targets. For instance, it has been studied as a scaffold for CCR2 antagonists, which are involved in various therapeutic areas such as chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer . The compound’s structure allows it to bind to these receptors and inhibit their activity, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
- 8-hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine is unique due to its specific ring structure and the ability to serve as a versatile scaffold for various chemical modifications. This makes it particularly valuable in the development of novel pharmaceuticals and other chemical entities.
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine |
InChI |
InChI=1S/C9H12N2/c1-2-8-6-11-5-3-9(8)7-10-4-1/h3,5-6,10H,1-2,4,7H2 |
Clé InChI |
PVHAJUVUESKYTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CNC1)C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



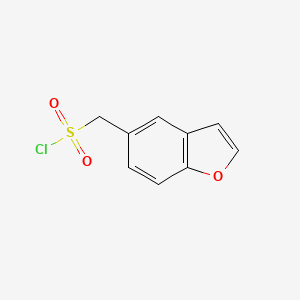

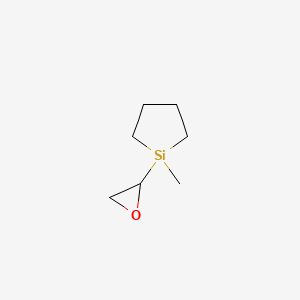
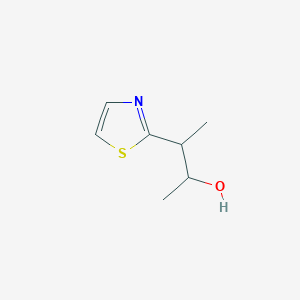
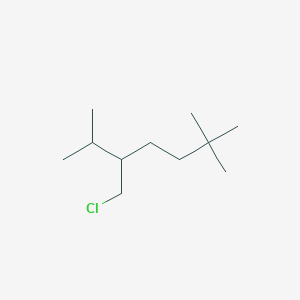
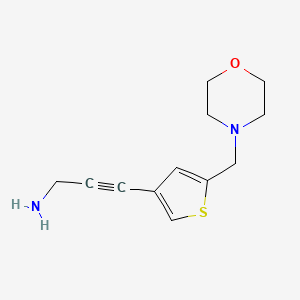
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
![1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
